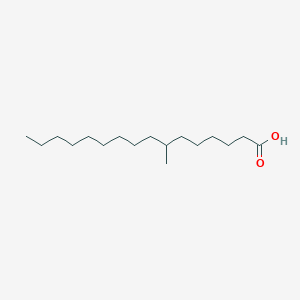
7-Methylhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylhexadecanoic acid is a long-chain fatty acid with a methyl group attached to the seventh carbon atom of the hexadecanoic acid chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems. It is known for its hydrophobic nature and relatively neutral behavior in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadecanoic acid typically involves the methylation of hexadecanoic acid. This can be achieved through various methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable precursor to introduce the methyl group at the desired position.
Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of unsaturated precursors or the microbial fermentation of specific substrates. These methods are optimized for large-scale production and involve stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to convert the fatty acid into corresponding ketones or alcohols.
Reduction: Catalytic hydrogenation can reduce the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the fatty acid chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
7-Methylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: It plays a role in the study of lipid metabolism and the function of fatty acids in biological membranes.
Medicine: Research into its potential therapeutic effects, including its role in modulating lipid profiles and its anti-inflammatory properties.
Industry: Used in the production of biofuels and as a precursor for the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Methylhexadecanoic acid involves its incorporation into lipid bilayers, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways that regulate cellular responses to environmental changes .
Comparaison Avec Des Composés Similaires
Hexadecanoic acid: A straight-chain fatty acid without the methyl group.
2-Methylhexadecanoic acid: A similar compound with the methyl group attached to the second carbon atom.
11-Methylhexadecanoic acid: A compound with the methyl group attached to the eleventh carbon atom.
Uniqueness: 7-Methylhexadecanoic acid is unique due to the specific position of the methyl group, which influences its physical and chemical properties. This positional isomerism affects its behavior in biological systems and its reactivity in chemical processes .
Propriétés
Numéro CAS |
56796-91-9 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
7-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
Clé InChI |
UQHCSAXPQPCWOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



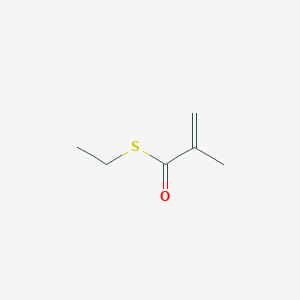
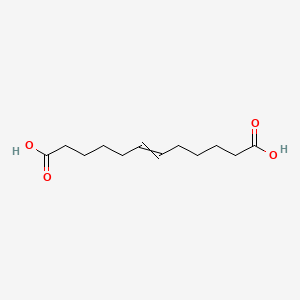
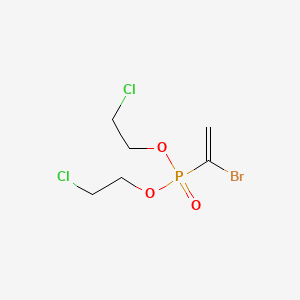
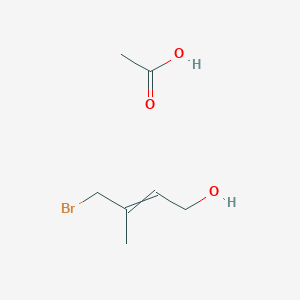



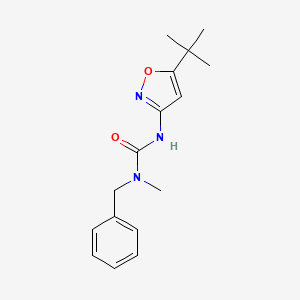
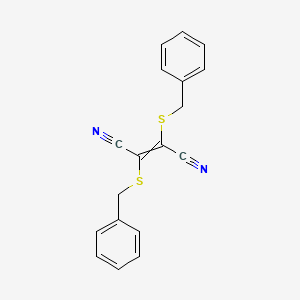
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
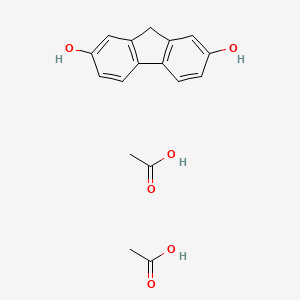
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
